molecular formula C20H27N3O B6577026 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide CAS No. 946345-21-7

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide

Cat. No. B6577026
CAS RN: 946345-21-7
M. Wt: 325.4 g/mol
InChI Key: DWLSVBRSBZNLPV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide (DMAE-MB) is a chemical compound that has been studied for its potential use in a variety of scientific research applications. It has been shown to have biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide has been studied for its potential use in various scientific research applications. It has been used as a tool to study the structure-activity relationships of various compounds, as well as their effects on biochemical and physiological processes. It has also been used as a probe to study the effects of various environmental factors on cellular processes. Additionally, N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide has been used as a tool to study the effects of drugs on cells and tissues.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide is not fully understood. However, it is believed to act as a modulator of cell membrane potentials and as a regulator of intracellular calcium levels. Additionally, it is believed to interact with the cell membrane to affect the expression of specific genes.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of several genes, including those involved in the regulation of cell death, apoptosis, and inflammation. Additionally, it has been shown to affect the activity of several enzymes, including those involved in the metabolism of glucose and fatty acids. It has also been shown to modulate the activity of several receptors, including those involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is a relatively small molecule, making it suitable for use in a variety of experimental systems. However, there are some limitations to its use. The compound is not water-soluble, and its effects may vary depending on the experimental system. Additionally, its effects may vary depending on the concentration of the compound used.

Future Directions

The potential future directions for research involving N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide include the development of more efficient synthesis methods, the study of its effects on other biochemical and physiological processes, and the study of its potential therapeutic applications. Additionally, further research could be done to determine the mechanism of action of the compound and to investigate its potential use as a tool for drug discovery. Additionally, further research could be done to investigate the effects of environmental factors on the compound's activity. Finally, further research could be done to investigate the potential toxicity of the compound and its potential use as a neurotoxin.

Synthesis Methods

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide can be synthesized in a two-step process. The first step involves the reaction of 4-methylbenzamide with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl chloride in the presence of anhydrous potassium carbonate in a solvent such as dichloromethane or dimethylformamide. This reaction yields N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide. The second step involves the purification of the product through recrystallization with a solvent such as methanol or ethanol.

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15-6-8-17(9-7-15)20(24)21-14-19(23(4)5)16-10-12-18(13-11-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLSVBRSBZNLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide

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